![molecular formula C11H14FNO B1376758 2-(4-Fluoro-3-methylphenyl)morpholine CAS No. 1267436-33-8](/img/structure/B1376758.png)
2-(4-Fluoro-3-methylphenyl)morpholine
Overview
Description
2-(4-Fluoro-3-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14FNO . It has a molecular weight of 195.23 g/mol .
Molecular Structure Analysis
The InChI code for 2-(4-Fluoro-3-methylphenyl)morpholine is 1S/C11H14FNO/c1-8-6-9(2-3-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving 2-(4-Fluoro-3-methylphenyl)morpholine are not detailed in the available resources .Physical And Chemical Properties Analysis
2-(4-Fluoro-3-methylphenyl)morpholine is a liquid at room temperature . Other physical and chemical properties such as boiling point and density are not specified in the available resources .Scientific Research Applications
Morpholine Derivatives in Pharmacology
Pharmacological Profiles : Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. These compounds have been designed and synthesized for diverse pharmacological effects, underscoring their significance in medicinal chemistry (M. Asif & M. Imran, 2019).
Piperazine and Morpholine Analogues : The synthesis and application of piperazine and morpholine analogues have shown a wide range of pharmaceutical applications. Recent methods developed for the synthesis of these derivatives reveal their potential pharmacophoric activities, highlighting the versatility of morpholine structures in drug design (Al-Ghorbani Mohammed et al., 2015).
Morpholine in Gene Function Studies
- Gene Function Inhibition : Morpholino oligos, analogues of morpholine, have been employed to inhibit gene function in various model organisms. This application underscores the role of morpholine derivatives in molecular biology and genetics research, offering a method to study gene function through inhibition (J. Heasman, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-6-9(2-3-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDQKWSLOOTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CNCCO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-methylphenyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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